REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][CH3:5].[C:6](Cl)(=[O:8])C.[OH:10][C:11]1[CH:16]=C(O)[CH:14]=[C:13]([OH:18])[C:12]=1[C:19](=[O:21])[CH3:20].[CH3:22]CN(C(C)C)C(C)C>C(Cl)Cl.[Br-].[Zn+2].[Br-]>[OH:18][C:13]1[CH:14]=[C:1]([O:2][CH2:3][O:4][CH3:5])[CH:16]=[C:11]([O:10][CH2:22][O:8][CH3:6])[C:12]=1[C:19](=[O:21])[CH3:20] |f:5.6.7|
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(C)=O
|
Name
|
|
Quantity
|
208 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting cloudy solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
was washed with a NH4Cl saturated solution
|
Type
|
WASH
|
Details
|
by washing with 10% citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=CC(=C1)OCOC)OCOC)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |